

Protocol for Assessing the Spatial Repellency of IR3535

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Compound of Interest

Compound Name: Ethyl butylacetylaminopropionate

CAS No.: 52304-36-6

Cat. No.: B1671960

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Introduction

IR3535® (**Ethyl butylacetylaminopropionate**) is a synthetic, amino acid-based biopesticide widely used as an insect repellent.[1] Structurally similar to the natural beta-amino acid, β -alanine, it is effective against a range of arthropods including mosquitoes, ticks, and biting flies.[1][2] Its favorable safety profile has led to its use in consumer products for over 30 years, particularly in Europe.[1]

Unlike contact repellents that prevent biting upon direct touch, spatial repellents are volatile compounds that act at a distance to disrupt host-seeking behaviors, creating a protective zone.[3][4] The World Health Organization (WHO) defines spatial repellency as a range of behaviors induced by airborne chemicals, including movement away from the stimulus, interference with host detection (attraction inhibition), and disruption of feeding responses.[3] This mode of action is critical for public health as it can reduce human-vector contact, thereby lowering the transmission risk of diseases like dengue, malaria, and Zika virus.[2][5][6]

The precise mechanism of IR3535's repellent action is still under investigation but is known to involve the modulation of an insect's sensory perception.[7] Studies suggest it interferes with

olfactory receptor neurons, effectively masking host cues or creating an aversive signal.[7] More recent research indicates that IR3535 can also act on muscarinic acetylcholine receptors in insects, suggesting a more complex neurological impact than simple odorant receptor blocking.[8][9]

This application note provides a detailed protocol for assessing the spatial repellency of IR3535 in a controlled laboratory setting, drawing upon established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).

Guiding Principles & Regulatory Context

The evaluation of spatial repellents must be conducted with scientific rigor to produce reliable and comparable data.[10] The WHO has published comprehensive guidelines specifically for this purpose, which serve as the foundational reference for the protocols described herein.[3][11] These guidelines standardize procedures for laboratory, semi-field, and field evaluations to facilitate the development of novel active ingredients for public health use.[3][12]

In the United States, the EPA provides test guidelines (e.g., OPPTS 810.3700) for product performance data for skin-applied insect repellents.[13][14] While these guidelines are primarily for products applied to the skin, they offer a framework for study design, statistical analysis, and ethical considerations when human subjects are involved, which is relevant for later-stage testing.[13][14] Any study involving human participants must adhere to strict ethical regulations, such as those outlined in 40 CFR part 26.[14]

Experimental Design Considerations

The validity of a spatial repellency assay depends on the careful control of multiple variables. The causality behind these experimental choices is critical for interpreting the results.

- **Mosquito Species and Rearing:** The choice of mosquito species should be relevant to the intended public health application. Key vector species include *Aedes aegypti* (dengue, Zika), *Anopheles gambiae* (malaria), and *Culex quinquefasciatus* (West Nile virus).[4][15] Use 5-10 day old, non-blood-fed female mosquitoes that have been sugar-starved for 4-6 hours prior to testing to ensure they are actively host-seeking. Mosquitoes should be reared under standardized conditions (e.g., 27±2°C, 75±10% relative humidity, 12:12 light:dark photoperiod) to ensure consistent physiological states.[16]

- Environmental Controls: The assay should be conducted in a controlled environment. Temperature and humidity should be maintained within a narrow range, as these factors can significantly influence both mosquito behavior and the volatility of the repellent. Airflow must be minimized or controlled to prevent uncontrolled dispersal of the repellent vapor.[12]
- Controls and References:
 - Negative Control: A solvent-only (e.g., ethanol or acetone) treated substrate is used to measure baseline mosquito distribution and activity in the absence of a repellent.[12]
 - Positive Control: A well-characterized spatial repellent, such as DEET or Metofluthrin, should be included to validate the assay system and provide a benchmark for comparison. [4][17]

Protocol: Laboratory Spatial Repellency Cage Assay

This protocol is adapted from the WHO guidelines for laboratory testing and is designed to measure movement away from a chemical stimulus.[3][12] It uses a modular test system to quantify the distribution of mosquitoes in response to a treated substrate versus an untreated one.

Materials and Reagents

- IR3535 technical grade material
- Solvent (e.g., analytical grade acetone or ethanol)
- Positive control repellent (e.g., DEET)
- Test cages (e.g., 30x30x30 cm screened cages)
- Treated substrate (e.g., 10x10 cm cotton or polyester netting)
- Untreated control substrate
- Petri dishes or similar holders for substrates
- Aspirator for transferring mosquitoes

- Environmental chamber or room with controlled temperature and humidity
- Timer
- Video recording equipment (optional, for behavioral analysis)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow Diagram



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Experimental workflow for the laboratory spatial repellency cage assay.

Step-by-Step Methodology

- Preparation of Repellent Solutions:
 - Prepare a stock solution of IR3535 in a suitable solvent (e.g., 10% w/v in acetone).
 - Create a series of serial dilutions to determine the effective dose range. A minimum of five concentrations should be tested to generate a dose-response curve.[12]
 - Prepare solutions for the negative control (solvent only) and positive control (e.g., 1% DEET).

- Treatment of Substrates:
 - Using a micropipette, apply a standardized volume of each solution evenly onto the netting substrates.
 - Allow the substrates to air dry completely in a fume hood for at least 30 minutes to ensure full solvent evaporation.
- Assay Setup:
 - Place the test cages in an environmental chamber set to standard conditions (e.g., 27°C, 75% RH).
 - Divide each cage conceptually into two equal zones: a "treated zone" and a "control zone."
 - Mount the dried treated substrate at one end of the cage and the negative control substrate at the opposite end.
- Mosquito Introduction and Acclimatization:
 - Using an aspirator, gently introduce 25-50 female mosquitoes into each test cage.
 - Allow the mosquitoes to acclimatize to the cage environment for 5-10 minutes before introducing the substrates.
- Data Collection:
 - At predefined time intervals (e.g., 15, 30, and 60 minutes) after introducing the substrates, record the number of mosquitoes resting or flying in the treated zone versus the control zone.
 - A test is considered valid if at least 80% of the mosquitoes in the negative control cage are active and responsive.
 - Each concentration and control should be replicated at least 3-5 times.

Data Analysis and Interpretation

The primary endpoint is the distribution of mosquitoes within the cage. This can be used to calculate several key metrics.

- Percent Repellency (PR): This measures the reduction in mosquitoes in the treated zone compared to the control.

$$PR (\%) = [(C - T) / C] * 100$$

Where:

- C = number of mosquitoes in the control zone.
 - T = number of mosquitoes in the treated zone.
- Spatial Activity Index (SAI): This index, recommended by the WHO, provides a standardized measure of movement.[\[12\]](#)

$$SAI = (Nc - Nt) / (Nc + Nt)$$

Where:

- Nc = number of mosquitoes in the control chamber/zone.
- Nt = number of mosquitoes in the treatment chamber/zone.

The SAI ranges from -1 (all mosquitoes attracted) to +1 (all mosquitoes repelled). A value of 0 indicates no effect.[\[12\]](#)

- Statistical Analysis: Data should be analyzed using appropriate statistical methods. A one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) can be used to compare the mean repellency across different concentrations of IR3535 and the controls. Probit analysis can be used to calculate the EC₅₀ (Effective Concentration to repel 50% of the population).
[\[17\]](#)[\[18\]](#)[\[19\]](#)

Summarized Experimental Parameters



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Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism by which IR3535 interferes with a mosquito's ability to locate a host.



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Caption: Proposed mechanism of IR3535 spatial repellency.

Conclusion

This protocol provides a standardized and robust framework for evaluating the spatial repellency of IR3535 in a laboratory setting. By adhering to established guidelines and carefully controlling experimental variables, researchers can generate reliable data to characterize the

efficacy of this important repellent. Such data is essential for the development of new public health tools and for providing consumers and health professionals with scientifically-backed information to protect against vector-borne diseases.

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